(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains adamantane groups, which are known for their stability and rigidity, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the adamantane-phosphanyl moiety and the subsequent attachment to the sulfinamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The adamantane groups can be oxidized under specific conditions.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The phosphanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane groups can lead to the formation of adamantanone derivatives, while reduction of the sulfinamide group yields the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry due to its ability to stabilize metal complexes.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems, particularly in the context of drug design and delivery.
Medicine
In medicine, the compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the stability and rigidity of the adamantane groups make this compound useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as metal ions in coordination complexes or biological receptors. The adamantane groups provide stability, while the phosphanyl and sulfinamide groups offer sites for chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfone
Uniqueness
Compared to similar compounds, ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of adamantane, phosphanyl, and sulfinamide groups
Properties
Molecular Formula |
C33H50NOPS |
---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3/t22-,23?,24?,25?,26?,27?,28?,32?,33?,36?,37?/m0/s1 |
InChI Key |
OKMMMAIWDYTDAQ-XMRCASBLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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